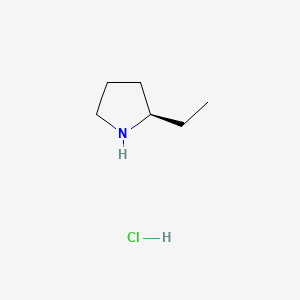

(R)-2-Ethylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-2-Ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing an ethylpyrrolidine group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure . The “R” denotes the configuration of the chiral center in the molecule. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .

Molecular Structure Analysis

The molecular structure of “®-2-Ethylpyrrolidine hydrochloride” would consist of a pyrrolidine ring with an ethyl group attached to one of the carbon atoms. The exact structure would depend on the position of this ethyl group .Chemical Reactions Analysis

Again, while specific reactions involving “®-2-Ethylpyrrolidine hydrochloride” are not available, pyrrolidines and their derivatives are known to participate in a variety of chemical reactions. These can include reactions with acids, bases, and various electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Ethylpyrrolidine hydrochloride” would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications

Pharmacological Profiles :

- (R)-2-Ethylpyrrolidine hydrochloride derivatives, such as R-96544, have been studied for their pharmacological properties. R-96544, an active form of a novel 5-HT2A receptor antagonist, exhibited potent inhibition of platelet aggregation induced by serotonin in various species. It also showed high affinity for 5-HT2A receptors and inhibited 5-HT2A receptor-mediated contraction in guinea pig trachea, suggesting its potential in cardiovascular and respiratory applications (Ogawa et al., 2002).

Stereochemistry and Kinetics :

- The stereochemical course of reactions involving derivatives of (R)-2-Ethylpyrrolidine, such as the transformation of (S) 2 chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine, has been studied. These investigations provide insights into the kinetics and mechanisms of stereospecific rearrangements, crucial for understanding and optimizing synthetic pathways in pharmaceutical chemistry (Hammer & Weber, 1981).

Treatment of Pancreatitis :

- Derivatives of (R)-2-Ethylpyrrolidine hydrochloride, like R-102444 and its metabolite R-96544, were found to inhibit the progression of both acute and chronic pancreatitis in experimental models. This suggests potential therapeutic applications of these compounds in the treatment of pancreatitis (Ogawa et al., 2005).

Enantioselective Synthesis :

- The asymmetric synthesis of related compounds, such as the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been developed. This demonstrates the importance of (R)-2-Ethylpyrrolidine hydrochloride derivatives in producing enantioselective pharmaceuticals (Rosen et al., 1988).

Chemical Analysis and Quality Control :

- Methods for determining the content of (R)-2-Ethylpyrrolidine and its derivatives, such as S-2-(aminomethyl)-1-ethylpyrrolidine, have been developed using techniques like polarimetry. Such methods are critical for quality control in the pharmaceutical industry (Ouyang Xiao, 2008).

Selective Solvent Extraction Applications :

- Compounds like 2-Ethylhexylaminomethylpyridine, which are structurally related to (R)-2-Ethylpyrrolidine hydrochloride, have been used for the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. This highlights the potential use of these compounds in industrial applications and metal recovery processes (Baba & Fukumoto, 1992).

Synthesis and Reactivity Studies :

- Research has been conducted on the synthesis of α-trifluoromethyl-substituted enamines, where dialkylamides react with P(NEt2)3CF3Br in the presence of BCl3 to give these compounds. This kind of research helps in expanding the chemical repertoire and understanding of (R)-2-Ethylpyrrolidine hydrochloride-related compounds (Bürger et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(2R)-2-ethylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNCADZJRBHOFP-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738866 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Ethylpyrrolidine hydrochloride | |

CAS RN |

460748-80-5 |

Source

|

| Record name | (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)